molecular formula C7H6N2O5 B181647 3,5-Dinitro-o-cresol CAS No. 497-56-3

3,5-Dinitro-o-cresol

Cat. No. B181647
CAS RN: 497-56-3
M. Wt: 198.13 g/mol
InChI Key: KSHJAFFDLKPUMT-UHFFFAOYSA-N
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Description

3,5-Dinitro-o-cresol (DNOC) is an organic compound with the structural formula CH3C6H2(NO2)2OH . It is a yellow solid that is only slightly soluble in water . It is extremely toxic to humans and was previously used as a herbicide and insecticide . DNOC acts as an uncoupler, which means that it interferes with adenosine triphosphate (ATP) production, making it extremely toxic to humans .


Molecular Structure Analysis

The molecular formula of DNOC is C7H6N2O5 . The exact mass and monoisotopic mass of DNOC are 198.02767130 g/mol . The topological polar surface area is 112 Ų .


Physical And Chemical Properties Analysis

DNOC is a yellow solid that is only slightly soluble in water . It has a molecular weight of 198.13 g/mol . The exact mass and monoisotopic mass of DNOC are 198.02767130 g/mol . The topological polar surface area is 112 Ų .

Scientific Research Applications

Enzymatic Breakdown

3,5-Dinitro-o-cresol (DNOC) has been studied for its interactions with enzyme systems, particularly in the context of its breakdown by animal tissues in vitro. This substance affects the metabolism of tissues and is subject to enzymatic reduction, which is a critical aspect of understanding its toxic properties and interactions with biological systems (Parker, 1952).

Agricultural Use and Toxicity

DNOC has been explored for its agricultural applications, particularly as a highly toxic agent to insect eggs. It demonstrates significant effectiveness as an insecticide under both laboratory and field conditions. Its role in pest control is particularly noted in the context of its high efficiency against aphides on plum trees (Gimingham, Massee, & Tattersfield, 1926).

pH Factor in Toxicity

The toxicity of DNOC as a weak acid is influenced by pH levels. Studies have shown that the concentration required for its toxic effects varies with pH changes, an important factor in understanding its phytotoxicity and applications in agricultural settings (Simon, Roberts, & Blackman, 1952).

Penetration into Plant Tissues

Research has focused on how DNOC penetrates plant tissues, revealing that it can enter through simple diffusion via the epidermis and affects plant cells significantly. Understanding its penetration mechanisms is essential for its use as a weed killer and for assessing its environmental impact (Fogg, 2008).

Environmental Impact and Degradation

DNOC's impact on the environment has been a subject of study, particularly its degradation by microorganisms like Rhizobium and Azotobacter spp. These studies provide insights into how DNOC breaks down in soil and its potential environmental impacts, including the formation of degradation products like 3-amino-5-nitro-o-cresol (Hamdi & Tewfik, 1970).

Molecular Imprinting for DNOC Detection

Research has been conducted on developing molecularly imprinted polymers for DNOC, aiming to create efficient methods for detecting and extracting DNOC from environmental samples. This is crucial for monitoring and managing its presence in agricultural and natural environments (Rosmalina, Amran, & Priatni, 2019).

Safety And Hazards

Exposure to high levels of DNOC for short periods may cause convulsions, unconsciousness, and death. Exposure to lower levels may result in an increased basal metabolic rate (the rate that you use energy at complete rest), increased sweating, weight loss, heart rate, breathing rate, and body temperature . It was banned for use as a pesticide in the United States in 1991 .

properties

IUPAC Name

2-methyl-3,5-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHJAFFDLKPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075423
Record name 2-Methyl-3,5-dinitrophenol
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-o-cresol

CAS RN

497-56-3
Record name 2-Methyl-3,5-dinitrophenol
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Record name 3,5-Dinitro-ortho-cresol
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Record name 3,5-Dinitro-o-cresol
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Record name 2-Methyl-3,5-dinitrophenol
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Record name o-Cresol, 3,5-dinitro-
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Record name 3,5-DINITRO-ORTHO-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
HL Jensen, G Lautrup-Larsen - Acta Agriculturae Scandinavica, 1967 - Taylor & Francis
Gundersen & Jensen (1956) are few and all very recent. Teuteberg (1964) has briefly mcntioned a nondescript bacterium that produces nitrite vcry rapidly from 2, 4-DNP and also from …
Number of citations: 64 www.tandfonline.com
G PhilipáGibson - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… The fact that pure 5-nitro-o-cresol is dimorphous and the presence of 3 : 5-dinitro-o-cresol … solvents is therefore an excellent method for removing 3 : 5-dinitro-o-cresol from 5-nitro-ocresol…
Number of citations: 16 pubs.rsc.org
AM Ambrose - J. Pharmacol, 1942 - Citeseer
… nitrophenols, particularly with 3-5-dinitro-o-cresol(apparently also … results obtained with 3-5-dinitro-o-cresol as an insecticide, … of 3-5-dinitro-o-cresol after various routes of administration. …
Number of citations: 20 citeseerx.ist.psu.edu
CT Gimingham, AM Massee… - Annals of Applied …, 1926 - Wiley Online Library
… The previous experiments(1) with 3 : 5-dinitro-o-cresol and its sodium salt on the eggs of the Purple Thorn Moth, Seleniu tetralunariu Hiifn., were repeated; but they were planned 80 as …
Number of citations: 25 onlinelibrary.wiley.com
RL Datta, PS Varma - Journal of the American Chemical Society, 1919 - ACS Publications
The replacement of sulfonic acid groups by nitro groups has not hitherto been studied although a few isolated instances of this sort are to be found in the literature. Thus, Neville and …
Number of citations: 5 pubs.acs.org
RL Wain - Annals of Applied Biology, 1942 - Wiley Online Library
3:5‐Dinitro‐ortho‐cresol (dnc) and stock emulsions of this substance in petroleum oil are available commercially and winter washes based on dnc‐petroleum are becoming increasingly …
Number of citations: 15 onlinelibrary.wiley.com
YA Hamdi, MS Tewfik - Soil Biology and Biochemistry, 1970 - Elsevier
Degradation of the herbicide 3,5-dinitro-o-cresol (DNOC) by 31 strains of rhizobia and 5 strains of azotobacter is reported. Tolerance of the herbicide in culture was greater for …
Number of citations: 23 www.sciencedirect.com
CT Gimingham, F Tattersfield - The Journal of Agricultural Science, 1927 - cambridge.org
… In the earlier laboratory experiments, 2 : 4-dinitro-phenol was shown to be only slightly less toxic to insects than 3 : 5-dinitro-o-cresol (2); the latter was chosen for investigations having a …
Number of citations: 15 www.cambridge.org
WN Aldridge, HB Stoner - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… Fatal doses of 3:5-dinitro-o-cresol, which has the same biochemical action as 2:4-dinitrophenol, … It was found that except in rats treated with 3:5-dinitro-o-cresol large changes in liver …
Number of citations: 38 www.ncbi.nlm.nih.gov
EW Simon, HA Roberts… - Journal of Experimental …, 1952 - academic.oup.com
… 3:5-dinitro-o-cresol and a number of other weak acids, such … In the case of 3 : 5-dinitro-o-cresol some indication of the … of external medium containing 3 :5-dinitro-o-cresol, while in the …
Number of citations: 24 academic.oup.com

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